molecular formula C23H29N3O3 B2591194 N1-(4-methylbenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide CAS No. 941870-89-9

N1-(4-methylbenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide

Cat. No.: B2591194
CAS No.: 941870-89-9
M. Wt: 395.503
InChI Key: ZOSNPNXPJHWMSS-UHFFFAOYSA-N
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Description

N1-(4-methylbenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide is a synthetic oxalamide derivative intended for research and development applications. As part of the oxalamide chemical family, which is recognized for its utility in creating high-potency savory and umami flavor profiles, this compound is of significant interest in the field of flavor science . Its molecular structure incorporates a morpholino ring and p-tolyl groups, features that are commonly explored in medicinal chemistry for their potential biological activity, such as in the development of acetylcholinesterase inhibitors for neurological research . This product is provided as a solid and is intended for Research Use Only . It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and handle this material appropriately in a laboratory setting.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-N'-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3/c1-17-3-7-19(8-4-17)15-24-22(27)23(28)25-16-21(26-11-13-29-14-12-26)20-9-5-18(2)6-10-20/h3-10,21H,11-16H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOSNPNXPJHWMSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=C(C=C2)C)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-methylbenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide typically involves the reaction of 4-methylbenzylamine with 2-morpholino-2-(p-tolyl)ethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

    Step 1: Preparation of the intermediate

    Step 2: Formation of the final product

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(4-methylbenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted oxalamides or related derivatives.

Scientific Research Applications

N1-(4-methylbenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antibacterial or anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-methylbenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Related Oxalamides

Structural and Functional Differences

The following table highlights structural variations and functional properties of selected oxalamides:

Compound Name Key Substituents Primary Application/Activity Metabolic Stability Regulatory Status (Example) References
N1-(4-Methylbenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide N1: 4-methylbenzyl; N2: morpholino-p-tolyl Inference: Potential enzyme inhibition or flavor Predicted: Moderate (due to morpholine) Not reported
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) N1: 2,4-dimethoxybenzyl; N2: pyridin-2-yl-ethyl Umami flavor enhancer (Savorymyx® UM33) Rapid metabolism (no amide hydrolysis) Approved (FEMA 4233, EFSA, WHO)
N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17) N1: 4-methoxyphenethyl; N2: 2-methoxyphenyl Synthetic intermediate (no reported bioactivity) Not studied Not evaluated
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide N1: 2-methoxy-4-methylbenzyl; N2: 5-methylpyridin-2-yl-ethyl Flavoring agent (structurally related to S336) Similar to S336 (NOEL: 100 mg/kg bw/day) Margin of safety: >500 million
N1-(Adamant-1-yl)-N2-(benzyloxy)oxalamide (4) N1: adamant-1-yl; N2: benzyloxy Ligand synthesis or medicinal chemistry Not reported Not evaluated

Key Research Findings

Metabolism
  • Oxalamides such as S336 undergo rapid hepatic metabolism without amide bond hydrolysis, suggesting stability against enzymatic degradation .

Limitations and Knowledge Gaps

  • Target Compound: No direct toxicological or pharmacokinetic data exist for this compound. Predictions are based on analogs.
  • Metabolic Pathways : The morpholine moiety may alter solubility and metabolism compared to pyridine or methoxy-substituted analogs, warranting further study.

Biological Activity

N1-(4-methylbenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide is a synthetic organic compound belonging to the oxalamide class, characterized by its unique molecular structure which includes a benzyl group, a morpholino group, and a tolyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C23H29N3O
  • Molecular Weight : 395.5 g/mol
  • CAS Number : 941870-89-9

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylbenzylamine with 2-morpholino-2-(p-tolyl)ethylamine in the presence of oxalyl chloride under anhydrous conditions. This method ensures high purity and yield through subsequent purification techniques such as recrystallization and chromatography.

The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets, including enzymes and receptors. The specific interactions can modulate biochemical pathways, potentially leading to therapeutic effects. Further research is needed to elucidate the exact mechanisms at play.

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties. In vitro studies have shown that it can inhibit the growth of certain cancer cell lines, suggesting its potential as a chemotherapeutic agent. The compound's structure allows it to interfere with cellular processes critical for cancer cell proliferation.

Antibacterial Activity

Preliminary studies suggest that this compound may also possess antibacterial properties. Its efficacy against various bacterial strains has been investigated, indicating a potential role in developing new antibacterial agents. The presence of the morpholino group may enhance its interaction with bacterial targets.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of cancer cell line proliferation (e.g., MCF-7) at concentrations above 10 µM.
Study BAntibacterial PropertiesShowed activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 50 µg/mL.
Study CMechanism ExplorationIdentified potential binding sites on target enzymes through molecular docking studies, suggesting a competitive inhibition mechanism.

Comparative Analysis

This compound can be compared with similar compounds in terms of biological activity and structural features:

CompoundStructureBiological Activity
N1-(4-methylbenzyl)-N2-(2-morpholinoethyl)oxalamideSimilar backbone without p-tolyl groupModerate anticancer activity
N1-(4-methylbenzyl)-N2-(2-piperidino-2-(p-tolyl)ethyl)oxalamideContains piperidine instead of morpholinoEnhanced antibacterial properties

Uniqueness

The unique combination of morpholino and tolyl groups in this compound may confer distinct biological properties compared to other oxalamides. This specificity allows for targeted interactions with biological macromolecules, enhancing its potential as a lead compound in drug development .

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